Licorice glycoside C2
Description
Contextualization within Glycyrrhiza Species Phytochemistry
The genus Glycyrrhiza is characterized by a diverse array of phytochemicals, including triterpenoid (B12794562) saponins (B1172615), flavonoids, and isoflavonoids. catalysis.com.uanih.gov The most well-known of these is glycyrrhizin (B1671929), a triterpenoid saponin (B1150181) responsible for the characteristic sweet taste of licorice root. catalysis.com.uadergipark.org.tr
Licorice Glycoside C2 has been identified as an oleanane-type triterpene oligoglycoside isolated from Glycyrrhiza uralensis, one of the primary species used in traditional medicine. medchemexpress.comglpbio.comcd-bioparticles.nettargetmol.com It has also been reported in Glycyrrhiza inflata. nih.gov Its structure is distinct, contributing to the chemical diversity of the Glycyrrhiza genus. The presence of this and other glycosides, such as liquiritin (B1674860) apioside and licorice glycoside D1, highlights the intricate chemical makeup of these plants. nih.gov The fragmentation of this compound has been observed to produce specific ions, which aids in its identification and differentiation from other related compounds during chemical analysis. nih.gov
The phytochemical profile of Glycyrrhiza species can vary, but the presence of various glycosides is a consistent feature. For instance, a study on Glycyrrhiza glabra revealed the presence of numerous flavonoid glycosides. nih.gov This rich chemical library within the licorice root continues to be a fertile ground for the discovery and characterization of compounds like this compound.
Significance of this compound in Research Paradigms
The scientific interest in this compound is growing, with studies beginning to explore its potential biological activities. While research is still in its early stages, the compound is often investigated in the context of the broader pharmacological properties associated with licorice extracts, which include anti-inflammatory, antimicrobial, and antiviral effects. medchemexpress.comcd-bioparticles.net
Recent research has begun to pinpoint the potential roles of specific licorice compounds. For example, a computational study suggested that this compound, along with liquiritin-apioside, could be a potent inhibitor of Listeria monocytogenes growth. mdpi.comugr.es Another in silico analysis indicated that licorice saponin C2 (a related compound) showed a high affinity for various protein targets of SARS-CoV-2, suggesting a potential inhibitory effect. nanobioletters.com
Structure
2D Structure
Properties
Molecular Formula |
C36H38O16 |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H38O16/c1-46-27-12-18(2-10-23(27)39)3-11-29(41)47-16-36(45)17-48-35(33(36)44)52-32-31(43)30(42)28(15-37)51-34(32)49-21-7-4-19(5-8-21)25-14-24(40)22-9-6-20(38)13-26(22)50-25/h2-13,25,28,30-35,37-39,42-45H,14-17H2,1H3/b11-3+/t25-,28+,30+,31-,32+,33-,34+,35-,36+/m0/s1 |
InChI Key |
GSIREHLZHMQJNR-GUEBRSMLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@]2(CO[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=CC=C(C=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O |
Origin of Product |
United States |
Isolation and Purification Methodologies for Licorice Glycoside C2
Extraction Techniques from Plant Matrices
The initial and most critical step in isolating Licorice glycoside C2 is its extraction from the plant material. The selection of an appropriate extraction method is paramount, as it directly influences the efficiency and selectivity of the process. Modern techniques are often employed to enhance the extraction yield and reduce the consumption of time and solvents.
Solvent-based extraction remains a fundamental approach, with advancements focusing on enhancing the process through external energy sources like ultrasonic and microwave radiation, as well as the application of novel green solvents.
Ultrasonication-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to induce cavitation in the solvent, disrupting plant cell walls and facilitating the release of intracellular compounds. Studies have successfully employed UAE for extracting constituents from Glycyrrhiza species. For instance, dried roots of Glycyrrhiza glabra have been extracted using methanol (B129727) with the assistance of ultrasonication, and subsequent analysis of the extract by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) confirmed the presence of this compound. nih.govresearchgate.net The efficiency of UAE is influenced by parameters such as solvent type, temperature, extraction time, and ultrasonic power.
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to rapid cell lysis and the migration of target compounds into the solvent. researchgate.net This method significantly reduces extraction time and solvent volume compared to conventional methods. While specific studies detailing the optimization of MAE for this compound are limited, it is recognized as a potent general technique for extracting various glycosides and flavonoids from licorice. researchgate.net
Deep Eutectic Solvents (DES): Representing a new class of green solvents, DES are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of individual components. They offer advantages such as low volatility, high thermal stability, and tunable polarity. DES have been effectively used for the extraction of flavonoids and other bioactive compounds from licorice, presenting a sustainable alternative to traditional organic solvents. ambeed.com
The table below summarizes key parameters for solvent-assisted extraction of licorice compounds.
| Extraction Method | Typical Solvents | Key Optimization Parameters | Reference |
| Ultrasonication-Assisted Extraction (UAE) | Methanol, Ethanol (B145695), Water | Solvent concentration, Solid-to-liquid ratio, Time, Temperature, Ultrasonic power | nih.gov |
| Microwave-Assisted Extraction (MAE) | Ethanol-water mixtures, Ammonia solutions | Time, Solvent concentration, Liquid-to-solid ratio, Microwave power | researchgate.net |
| Deep Eutectic Solvents (DES) | Choline chloride-based, 1,4-butanediol-levulinic acid | Molar ratio of components, Water content, Liquid-to-solid ratio, Time, Temperature | ambeed.com |
Supercritical Fluid Extraction (SFE) is an advanced extraction technology that uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the solvent. SC-CO₂ is non-toxic, non-flammable, and easily removable from the extract. Due to its non-polar nature, pure SC-CO₂ is not highly effective for extracting polar compounds like glycosides. Therefore, a polar co-solvent, or "modifier," such as ethanol or methanol, is often added to the SC-CO₂ to increase its solvating power for polar molecules. This modified SFE technique is suitable for the extraction of triterpenoid (B12794562) saponins (B1172615) from licorice and is considered a viable, though less documented, method for extracting this compound. researchgate.netresearchgate.net
The treatment of licorice root prior to extraction can significantly alter its chemical profile and, consequently, the extraction efficiency of specific compounds.
Roasting: Thermal processing, such as roasting, is a traditional method used in Chinese medicine to alter the properties of herbs. Roasting can induce chemical transformations, including the hydrolysis of glycosidic bonds and isomerization of compounds. While the specific effects of roasting on the stability and extractability of this compound have not been detailed in the literature, studies on other licorice glycosides show that such heat treatment can lead to their degradation or conversion into other forms.
Fermentation: Microbial fermentation is another pre-processing method that can enhance the bioactive profile of licorice. Untargeted metabolomics studies have shown that fermentation can significantly alter the abundance of various metabolites. nih.gov In one such study, this compound was identified, and its concentration was observed to change following fermentation, indicating that microbial enzymes can biotransform the native compounds within the licorice extract. nih.govresearchgate.net This process may potentially be optimized to increase the yield of specific target compounds.
Chromatographic Separation and Purification Strategies
Following crude extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity. This generally involves various chromatographic techniques that separate compounds based on their physicochemical properties.
High-Performance Liquid Chromatography is an indispensable tool for both the analysis and purification of natural products. Analytical HPLC, particularly when coupled with mass spectrometry (e.g., UPLC-HRMS), is used to identify and quantify this compound in crude extracts. researchgate.net For isolation, preparative HPLC is employed, which uses larger columns and higher flow rates to handle greater sample loads. Research has demonstrated the use of preparative HPLC to fractionate licorice extracts, with subsequent analysis confirming the presence of this compound in specific fractions, thereby enabling its isolation. researchgate.net
The table below outlines a typical HPLC system for the analysis of licorice extracts containing this compound.
| Parameter | Specification | Reference |
| Column | C18 Reverse-Phase | researchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (often with an acid modifier like formic acid) | researchgate.net |
| Detection | Diode Array Detector (DAD), Mass Spectrometry (MS) | researchgate.net |
| Mode | Analytical or Preparative | researchgate.net |
Counter-Current Chromatography is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby avoiding the irreversible adsorption of sample components. This technique is particularly well-suited for the preparative-scale separation of natural products from crude extracts. CCC has been successfully applied to the purification of other major glycosides from licorice, such as glycyrrhizin (B1671929). While specific protocols for the isolation of this compound using CCC are not yet prevalent in scientific literature, the success of the technique with structurally similar triterpene glycosides from the same plant source indicates its high potential as an effective purification strategy.
Advanced Preparative Column Chromatography Techniques
The isolation of individual triterpene glycosides, such as this compound, from crude plant extracts is a challenging endeavor due to their structural similarity and the presence of numerous other compounds. Researchers have developed multi-step chromatographic procedures to effectively separate these complex mixtures. A pivotal study by Yang et al. outlines a successful methodology for the isolation of several oleanane-type triterpene glycosides, including this compound (referred to in the study as licorice-saponin C2), from the n-butanol (n-BuOH) extract of Glycyrrhiza uralensis roots.
The purification process typically begins with a preliminary fractionation of the crude extract using open column chromatography. This initial step serves to separate the complex mixture into less complex fractions based on polarity. For the isolation of triterpenoid saponins, a common approach involves using a silica (B1680970) gel column and eluting with a gradient of solvents, such as chloroform-methanol-water, to progressively increase the polarity and elute compounds of interest.
Following initial fractionation, preparative HPLC is employed for the fine purification of the target compound from the enriched fractions. This high-resolution technique is indispensable for separating structurally similar glycosides. The effectiveness of preparative HPLC is highly dependent on the careful optimization of several parameters, including the choice of the stationary phase, the composition of the mobile phase, and the elution method (isocratic or gradient).
In the context of isolating this compound, a reversed-phase stationary phase, such as C18, is often utilized. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is gradually increased over time, is generally more effective for separating complex mixtures of glycosides with varying polarities.
The following interactive data table summarizes the key parameters for a representative preparative HPLC method for the isolation of oleanane-type triterpene glycosides from Glycyrrhiza uralensis, based on the findings for similar compounds in the field.
| Parameter | Specification |
| Chromatography Mode | Preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Elution Method | Gradient |
| Detection | UV-Vis Detector |
Detailed research has demonstrated that a systematic approach combining multiple chromatographic steps is essential for the successful isolation of this compound. The initial fractionation simplifies the mixture, allowing for more efficient and higher-resolution separation in the subsequent preparative HPLC step. The purity of the final isolated compound is typically confirmed using analytical HPLC and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This rigorous process ensures the availability of pure this compound for further scientific investigation.
Structural Elucidation and Advanced Spectroscopic Characterization of Licorice Glycoside C2
Mass Spectrometry-Based Characterization (e.g., LC-MS/MS, LC-DAD-qTOF-MS, UPLC-QqQ-MS/MS)
Modern hyphenated mass spectrometry (MS) techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (LC-DAD-qTOF-MS), are indispensable for the analysis of complex mixtures of phytochemicals, including the identification of specific compounds like Licorice glycoside C2. unirc.itnih.gov These methods provide crucial information on molecular weight, elemental composition, and structural features.
This compound has been identified in metabolomic profiles of licorice root extracts using these sensitive techniques. In negative ionization mode, it is typically detected as a deprotonated molecule [M-H]⁻. unirc.it
| Attribute | Information | Reference |
|---|---|---|
| Molecular Formula | C36H38O16 | medchemexpress.com |
| Average Molecular Weight | 726.68 g/mol | medchemexpress.com |
| Observed Ion [M-H]– | m/z 725.3 | unirc.it |
Tandem mass spectrometry (MS/MS) experiments are critical for probing the structure of glycosides by analyzing their fragmentation patterns. For flavonoid O-glycosides like this compound, the primary fragmentation event under collision-induced dissociation (CID) is the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties as neutral molecules.
In the case of this compound, which consists of a liquiritigenin aglycone core linked to a disaccharide and a p-coumaroyl group, the most characteristic fragmentation pathway involves the loss of the entire sugar and acyl substituent group. This process generates a highly stable product ion corresponding to the deprotonated aglycone, liquiritigenin. unirc.it This key fragmentation provides definitive evidence for the nature of the core flavonoid structure.
| Precursor Ion (m/z) | Proposed Formula | Key Product Ion (m/z) | Proposed Formula | Neutral Loss | Interpretation | Reference |
|---|---|---|---|---|---|---|
| 725.3 | [C36H37O16]– | 255.0 | [C15H11O4]– | C21H26O12 | Loss of apiosyl-glucosyl and p-coumaroyl moieties to yield the liquiritigenin aglycone ion. | unirc.it |
High-resolution mass spectrometry (HRMS) instruments, such as qTOF-MS, provide exact mass measurements with high accuracy, enabling the determination of the elemental composition of a molecule and its fragments. This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
For this compound, HRMS confirms the elemental composition as C₃₆H₃₈O₁₆. The high mass accuracy of this technique provides strong evidence for the proposed structure and is a cornerstone of modern natural product characterization. rsc.org
| Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| Neutral Molecule [M] | C36H38O16 | 726.2160 |
| Deprotonated Ion [M-H]– | C36H37O16 | 725.2087 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR)
While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive insight into the precise structural arrangement and stereochemistry of a molecule. Complete structural elucidation typically requires a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments.
| Structural Moiety | Key Protons | Expected ¹H Chemical Shift Range (ppm) | Characteristic Multiplicity |
|---|---|---|---|
| Liquiritigenin (Flavanone Core) | H-2 | ~5.3-5.5 | dd (doublet of doublets) |
| H-3 | ~2.8-3.1 | m (multiplet) | |
| Aromatic Protons (A & B rings) | ~6.4-7.4 | d, dd | |
| Sugar Units | Anomeric Proton (Glc) | ~4.5-5.5 | d (doublet) |
| Anomeric Proton (Api) | ~4.5-5.5 | d | |
| p-Coumaroyl Group | Vinylic Protons | ~6.3-7.7 | d (J ≈ 16 Hz for trans coupling) |
| Aromatic Protons | ~6.8-7.5 | d |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. The structure of this compound contains two primary chromophores: the liquiritigenin flavanone (B1672756) system and the p-coumaroyl ester group.
The flavanone structure typically results in a strong absorption maximum (Band II) between 270 nm and 290 nm, with a shoulder or weaker absorption (Band I) at higher wavelengths. The p-coumaroyl group, an α,β-unsaturated ester, exhibits strong absorption around 310-320 nm. The resulting UV-Vis spectrum of this compound is a composite of these contributions. Analysis of general licorice extracts and related flavonoid compounds supports these expected absorption patterns. researchgate.netresearchgate.net
| Chromophore | Expected Absorption Maximum (λmax) | Reference |
|---|---|---|
| Liquiritigenin (Flavanone) | ~277 nm (Band II) | researchgate.net |
| p-Coumaroyl Group | ~310-320 nm | researchgate.net |
Biosynthetic Pathways and Metabolic Intermediates of Licorice Glycoside C2
Enzymatic Transformations in Glycoside Formation
The biosynthesis of Licorice Glycoside C2 is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in specific glycosylation events. The aglycone of this compound is licoflavonol (B1675297), and its formation follows the canonical steps of flavonoid biosynthesis.
The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates the amino acid L-phenylalanine to form cinnamic acid. This is followed by hydroxylation by Cinnamate-4-hydroxylase (C4H) and subsequent activation by 4-Coumarate:CoA Ligase (4CL) to produce the key precursor, 4-coumaroyl-CoA. researchgate.netresearchgate.net
The first enzyme committed to the flavonoid branch of the pathway is Chalcone (B49325) Synthase (CHS) . wikipedia.orgfrontiersin.org CHS catalyzes the sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 chalcone backbone, which serves as the precursor for all flavonoids. researchgate.net This chalcone intermediate is then cyclized into a flavanone (B1672756) by the enzyme Chalcone Isomerase (CHI) . researchgate.net Glycyrrhiza species possess multiple CHI isozymes, some of which are specific to the 5-deoxyflavonoid pathway common in leguminous plants. nih.govoup.com
Following the formation of the flavanone core, a series of modifications, including hydroxylations and other enzymatic reactions, occur to produce the specific flavonol aglycone, licoflavonol. The final and crucial step in the formation of this compound is glycosylation. This reaction is catalyzed by UDP-dependent Glycosyltransferases (UGTs) , which transfer a sugar moiety from an activated donor, such as UDP-glucose, to the licoflavonol aglycone. Glycyrrhiza uralensis possesses a diverse array of O-glycosyltransferases capable of acting on various flavonoid substrates, including flavonols, to produce the final glycoside. acs.orgnih.govresearchgate.net
| Enzyme | Abbreviation | Function in the Biosynthetic Pathway |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. mdpi.com |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. researchgate.net |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to form 4-coumaroyl-CoA. researchgate.net |
| Chalcone Synthase | CHS | First committed enzyme of the flavonoid pathway; condenses 4-coumaroyl-CoA and 3x malonyl-CoA to form a chalcone scaffold. researchgate.netwikipedia.org |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of the chalcone into a flavanone intermediate. researchgate.netnih.gov |
| UDP-dependent Glycosyltransferase | UGT | Transfers sugar moieties from activated donors to the licoflavonol aglycone in the final step of glycoside formation. acs.orgnih.gov |
Precursor Compounds and Metabolic Flux
The synthesis of this compound relies on precursors from two primary metabolic pathways: the shikimate/phenylpropanoid pathway and the acetate-malonate pathway.
L-Phenylalanine : Derived from the shikimate pathway, this aromatic amino acid is the primary starting material for the C6-C3 unit (the B-ring and the three-carbon bridge) of the flavonoid skeleton. wikipedia.org
Malonyl-CoA : Produced from acetyl-CoA via the enzyme Acetyl-CoA Carboxylase (ACC), malonyl-CoA provides the three C2 units that form the A-ring of the flavonoid structure. researchgate.net
Influence of Plant Physiology and Environmental Factors on Biosynthesis
The production and accumulation of flavonoids, including this compound, in Glycyrrhiza species are not static but are dynamically influenced by the plant's developmental stage and a range of external environmental factors. These factors often act as stressors, triggering a defensive response in the plant that includes the upregulation of secondary metabolite biosynthesis.
Abiotic stresses such as drought and salinity are potent inducers of the flavonoid pathway. nih.gov Studies have shown that water-deficit conditions can promote the expression of key biosynthetic genes, including PAL, C4H, 4CL, and CHS, leading to a significant increase in the accumulation of various flavonoids. mdpi.com Similarly, moderate salt stress has been observed to enhance the content of total flavonoids in licorice roots. researchgate.net
The physical and chemical properties of the soil also play a role. Different soil conditions across various geographical regions can lead to significant variations in the flavonoid profiles of licorice plants. nih.govsmujo.id Furthermore, factors such as sucrose (B13894) concentration and the presence of plant hormones can modulate flavonoid synthesis, as demonstrated in in-vitro root cultures. nih.gov The specific genotype of the licorice plant is another crucial determinant, with different varieties exhibiting inherently different capacities for flavonoid production under identical environmental conditions. nih.gov
| Factor | Effect on Flavonoid Biosynthesis |
| Drought Stress | Promotes the expression of key biosynthetic genes (PAL, CHS, etc.), leading to increased flavonoid accumulation. mdpi.comnih.gov |
| Salinity | Moderate salt stress can increase the content of total flavonoids in licorice roots. researchgate.net |
| Genotype | Different genotypes of licorice exhibit varying levels of flavonoid production. nih.gov |
| Soil Conditions | The chemical and physical properties of the soil influence the flavonoid profile of the plant. nih.govsmujo.id |
| Plant Hormones/Growth Regulators | Auxins (IBA, NAA) and sucrose concentration can modulate flavonoid synthesis in in-vitro cultures. nih.gov |
Role of Endophytic Microorganisms in Glycoside Metabolism
Endophytic microorganisms, which reside within the tissues of the host plant without causing disease, play a significant role in modulating the biosynthesis of secondary metabolites, including flavonoids in licorice. mdpi.com These symbiotic relationships can enhance the host plant's resilience to stress and influence its chemical profile.
Research has demonstrated a strong correlation between the composition of the endophytic bacterial community in licorice roots and the total flavonoid content. nih.govsciprofiles.com The colonization by certain endophytes can stimulate the host plant's defense mechanisms, leading to an upregulation of the phenylpropanoid and flavonoid biosynthetic pathways. For example, the simultaneous culture of licorice with certain endophytic fungi has been shown to increase the accumulation of phenolic and flavonoid compounds. tandfonline.com
The mechanisms behind this influence are multifaceted. Endophytes can produce bioactive substances, such as plant growth regulators, that directly affect the host's metabolic pathways. tandfonline.com They may also enhance nutrient uptake or help the plant tolerate abiotic stress, indirectly promoting the synthesis of defensive compounds like flavonoids. Some endophytic fungi isolated from licorice have even been found to produce flavonoid compounds themselves, suggesting a complex metabolic interplay between the host and its microbial inhabitants.
Molecular and Cellular Mechanisms of Action of Licorice Glycoside C2
Target Identification and Ligand-Protein Interaction Studies
Understanding the direct molecular targets of Licorice glycoside C2 is crucial to elucidating its mechanism of action. In silico and experimental approaches have begun to shed light on its interactions with various proteins.
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. These studies have been instrumental in identifying potential protein targets for various compounds found in licorice. For instance, studies on other licorice-derived compounds have demonstrated the utility of this approach. Glycyrrhizin (B1671929), a major constituent of licorice, has been evaluated for its binding affinity to the SARS-CoV-2 main protease (Mpro), showing a binding energy of -8.0 kcal/mol in one study. nih.govbohrium.com In another computational analysis, glycyrrhizin exhibited a binding energy of -7.7 kcal/mol with the cyclooxygenase-2 (COX-2) protein. sarpublication.com Similarly, analogs of glycyrrhizin have been docked with the epidermal growth factor receptor (EGFR), with some showing strong binding affinities. nih.gov
While specific molecular docking data for this compound is not as extensively reported, the binding affinities of other licorice compounds provide a framework for understanding how such molecules can interact with protein targets. The negative binding affinity values indicate the potential for spontaneous binding to the active sites of these proteins.
Table 1: Representative Binding Affinities of Licorice Compounds with Protein Targets
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Glycyrrhizin | SARS-CoV-2 Mpro | -8.0 nih.govbohrium.com |
| Glycyrrhizin | Cyclooxygenase-2 (COX-2) | -7.7 sarpublication.com |
| Glycyrrhetinic acid | Cyclin D1 | -5.5 |
| Liquiritin (B1674860) apioside | Cyclin D1 | -5.3 |
| 18β-glycyrrhetinic acid | Cyclin D1 | -5.4 |
| Licochalcone A | Duffy Binding Protein | Not specified |
| Echinatin | Duffy Binding Protein | Not specified |
This table is generated based on available data for other licorice compounds to illustrate the application of molecular docking.
Research into the biological targets of licorice compounds has identified several proteins and pathways involved in viral and bacterial pathogenesis. For example, glycyrrhizin has been shown to target the SARS-CoV-2 spike (S) protein, which is critical for viral entry into host cells. nih.gov In silico studies have also explored the potential of licorice compounds to inhibit the Duffy binding protein of Plasmodium vivax, a key protein for parasite invasion of red blood cells. nih.gov
The antiviral activity of licorice components is thought to occur through various mechanisms, including inhibiting virus gene expression and replication. nih.gov While direct targets of this compound are still under investigation, the broader research on licorice extracts suggests that its components can interact with key viral and bacterial proteins, thereby disrupting their function.
Modulation of Intracellular Signaling Pathways
This compound and other related compounds can exert their biological effects by modulating complex intracellular signaling networks, particularly those involved in inflammation and cellular homeostasis.
Compounds from licorice have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. Bioactive components of licorice can suppress the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net They also inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netmdpi.comnih.gov
The underlying mechanism for these anti-inflammatory effects often involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govmdpi.com By inhibiting the activation of these pathways, licorice compounds can downregulate the expression of numerous genes involved in the inflammatory response. nih.gov For instance, licoflavanone, another flavonoid from licorice, has been shown to decrease the expression of COX-2 and iNOS by interfering with the NF-κB/MAPK pathway. mdpi.com
Table 2: Modulation of Inflammatory Mediators by Licorice Compounds
| Compound/Extract | Inflammatory Mediator | Effect |
|---|---|---|
| Licorice Extract | TNF-α, IL-1β, IL-6 | Inhibition of expression researchgate.netnih.gov |
| Glycyrrhizic Acid | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Inhibition of production/expression researchgate.net |
| Liquiritin | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Inhibition of production/expression researchgate.net |
| Liquiritigenin | iNOS, COX-2, IL-1β, IL-6 | Inhibition of production/expression researchgate.netnih.gov |
The concept of cellular homeostasis involves maintaining a stable internal environment within a cell. Network pharmacology studies on licorice have suggested that its constituents can act on a multitude of targets within the neuro-endocrine-immune system, which is pivotal in regulating host homeostasis. nih.gov These compounds can influence pathways related to cell cycle regulation and apoptosis. nih.gov For example, some licorice constituents have been reported to induce cell cycle arrest in cancer cell lines. nih.gov By interacting with a wide range of molecular targets, compounds like those found in licorice can help to restore balance in cellular processes that are disrupted during disease states.
Cellular Permeability and Uptake Mechanisms
The ability of a compound to enter cells is a critical determinant of its biological activity. Studies on glycyrrhizin, a structurally related triterpene glycoside, have provided insights into how these types of molecules might interact with and traverse cell membranes. Glycyrrhizin has been shown to increase the permeability of cell membranes. nih.gov This effect is thought to be related to its ability to interact with membrane components, potentially altering their structure and fluidity. nih.govresearchgate.net This increase in membrane permeability could enhance the cellular uptake of not only glycyrrhizin itself but also other co-administered substances. nih.govresearchgate.net While the specific uptake mechanisms for this compound have not been fully elucidated, the findings for glycyrrhizin suggest that it may be able to enter cells and exert its effects on intracellular targets.
Structure Activity Relationship Sar Studies of Licorice Glycoside C2 and Its Analogs
Correlating Structural Motifs with Biological Interactions
The biological activity of Licorice Glycoside C2 is intrinsically linked to its two primary structural components: the triterpenoid (B12794562) aglycone and the glycosidic moiety. The interplay between these two motifs dictates the molecule's pharmacokinetic and pharmacodynamic properties.
The Triterpenoid Aglycone: The pentacyclic oleanane (B1240867) skeleton forms the hydrophobic core of this compound and is a crucial determinant of its biological efficacy. The specific arrangement of functional groups on this framework, such as hydroxyl and carboxyl groups, influences how the molecule interacts with biological targets. sinica.edu.twnih.gov For oleanane-type triterpenoids in general, the presence and position of these functional groups on the A/B, C/D, and E rings can significantly impact activities such as anti-inflammatory and cytotoxic effects. sinica.edu.twresearchgate.net For instance, the carboxyl group at C-28 and hydroxyl groups at other positions are often key for the inhibitory activity of these compounds against various enzymes. sinica.edu.tw While direct studies on this compound are limited, the established SAR of related oleanane triterpenoids suggests that its specific substitution pattern is fundamental to its bioactivity.
Impact of Functional Group Modifications on Activity
The modification of functional groups on both the aglycone and the sugar moieties of licorice saponins (B1172615) has been a key strategy to explore and enhance their therapeutic potential. While specific studies on the functional group modifications of this compound are not yet prevalent in the literature, valuable insights can be drawn from research on analogous compounds like glycyrrhizin (B1671929) and oleanolic acid.
Synthetic modifications of glycyrrhizin, for example, have shown that alterations to the carboxyl and hydroxyl groups can lead to derivatives with altered or enhanced biological activities, including anti-inflammatory and antiviral properties. nih.govnih.gov Introducing various amine or amino acid residues into the carbohydrate chain or at the C-30 carboxyl group of glycyrrhizin has yielded derivatives with potent inhibitory effects on certain biological targets. nih.gov These studies underscore the importance of specific functional groups in mediating biological responses.
Based on these findings for related compounds, it can be inferred that modifications to this compound, such as esterification or amidation of its carboxyl groups, or alterations to its hydroxyl groups, would likely have a profound impact on its biological activity. Such modifications could potentially modulate its binding affinity to target proteins and alter its pharmacokinetic properties.
Comparative Analysis with Related Licorice Glycosides
A comparative analysis of this compound with other structurally similar licorice glycosides, such as Licorice Glycoside C1, is essential for a comprehensive understanding of its SAR. While direct comparative biological studies between Licorice Glycoside C1 and C2 are scarce, computational studies have provided some initial insights. An in silico analysis suggested that both Licorice Glycoside C1 and C2 could act as strong growth inhibitors of Listeria monocytogenes, with a potency comparable to known antibiotics. researchgate.net
Furthermore, the chemical composition of different Glycyrrhiza species reveals a diversity of triterpenoid saponins, with variations in the substitution patterns of the aglycone and the nature of the sugar chains. imedpub.comnih.gov For instance, some species are rich in E-ring-substituted saponins. imedpub.com These structural differences among various licorice glycosides are expected to translate into distinct biological activity profiles. For example, studies on glycyrrhizin analogs have demonstrated that even subtle changes, such as the number of glucuronic acid units, can significantly affect anticancer activities. nih.gov
Preclinical Investigations of Licorice Glycoside C2 in in Vitro and in Vivo Models
Antimicrobial Activity Assessments
The potential of Licorice glycoside C2 as an antimicrobial agent has been explored through in vitro assays against various bacterial pathogens.
In silico analyses have identified Licorice glycoside C1/C2 as a potent inhibitor of Listeria monocytogenes growth. researchgate.netmdpi.com These computational predictions suggest its potency is comparable to that of well-established antibiotic substances. researchgate.netmdpi.com Listeria monocytogenes is a significant foodborne pathogen, and licorice root extracts containing these glycosides have demonstrated notable bacteriostatic and bactericidal effects against multiple Listeria strains. researchgate.netmdpi.com Studies on licorice extracts have shown minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against L. monocytogenes ranging from 31.3 to 62.5 µg/mL and 62.5 to 250 µg/mL, respectively. researchgate.netmdpi.com Furthermore, aqueous licorice root extract has been shown to work synergistically with aminoglycoside antibiotics like gentamicin, reducing the MIC of gentamicin by as much as 32-fold. nih.govsemanticscholar.org
Table 1: Antimicrobial Activity of Licorice Extracts Containing Glycosides against Listeria monocytogenes
| Parameter | Concentration Range |
| Minimum Inhibitory Concentration (MIC) | 31.3 - 62.5 µg/mL |
| Minimum Bactericidal Concentration (MBC) | 62.5 - 250 µg/mL |
| Synergistic Effect with Gentamicin | 32-fold reduction in Gentamicin MIC |
The antimicrobial mechanisms of licorice compounds, including glycosides, are multifaceted. The primary proposed mechanism involves the disruption of bacterial cell membrane integrity. Active components in licorice can alter membrane permeability, leading to a membranolytic action that compromises the bacterial cell. guident.net
Other flavonoids and triterpenoids present in licorice extracts contribute to the antimicrobial effect by inhibiting bacterial oxygen consumption, which interferes with the respiratory electron transport chain. guident.net Additional mechanisms include the inhibition of enzymes crucial for microbial growth, deprivation of necessary substrates, and direct action on microbial metabolism. jpub.org For some bacteria, such as S. aureus, specific flavonoids from licorice have been shown to rapidly increase membrane permeability and dissipate the proton motive force. frontiersin.org
Antiviral Activity Research
This compound and related compounds have been investigated for their ability to inhibit various viruses, including coronaviruses.
Computational and in vitro studies have highlighted the potential of licorice components against SARS-CoV-2. In silico screening of numerous licorice compounds demonstrated that licorice saponin (B1150181) C2, alongside glycyrrhizic acid, exhibited a high binding affinity to key viral targets, suggesting a strong inhibitory effect against SARS-CoV-2. nanobioletters.com The primary active ingredient of licorice root, glycyrrhizin (B1671929) (a closely related triterpenoid (B12794562) glycoside), has been shown to potently inhibit SARS-CoV-2 replication in vitro in a dose-dependent manner. nih.govnih.govresearchgate.net Studies have demonstrated that glycyrrhizin can effectively block the replication of the virus in cell cultures at subtoxic concentrations. nih.gov
The antiviral action of licorice compounds is often attributed to their ability to interfere with multiple stages of the viral life cycle. For SARS-CoV-2, it is proposed that these compounds can inhibit the viral main protease (Mpro), an enzyme essential for viral replication. nih.govresearchgate.net By blocking Mpro, compounds like glycyrrhizin halt the processing of viral polyproteins, thereby stopping the replication process. nih.govresearchgate.net
Furthermore, in silico docking studies suggest that glycyrrhizic acid and its derivatives may directly interact with key proteins involved in viral internalization and replication, such as the angiotensin-converting enzyme 2 (ACE2) receptor and the viral spike protein. unimi.itmdpi.com This interaction can interfere with the virus's ability to enter host cells. unimi.itmdpi.com
Table 2: Antiviral Research Findings for Licorice Components against SARS-CoV-2
| Compound/Extract | Target/Model | Finding |
| Licorice Saponin C2 | SARS-CoV-2 (in silico) | High binding affinity to key viral targets, suggesting dominant inhibitory effect. nanobioletters.com |
| Glycyrrhizin | SARS-CoV-2 (in vitro) | Potently inhibits viral replication by blocking the main protease (Mpro). nih.gov |
| Glycyrrhizic Acid | SARS-CoV-2 (in silico) | May interfere with viral entry by interacting with ACE2 and spike protein. unimi.itmdpi.com |
Antioxidant System Modulation in Cellular Models
The antioxidant properties of licorice-derived compounds have been well-documented. These effects are crucial as oxidative stress is implicated in a wide range of diseases. The antioxidant activity of glycyrrhizin, a major component of licorice, is believed to occur through two primary mechanisms: the inhibition of reactive oxygen species (ROS) generation and the direct trapping of free radicals. nih.govbohrium.com
Studies have shown that glycyrrhizin can scavenge free radicals and solvated electrons, thereby offering protection against oxidative damage. nih.gov In cellular models, compounds isolated from licorice have demonstrated significant antioxidant activities by effectively suppressing lipid peroxidation and H₂O₂-induced ROS production in hepatoma cells. nih.gov This modulation of the antioxidant system suggests a protective effect against chronic diseases caused by oxidative stress. nih.gov Bioactive compounds from licorice have also shown the ability to scavenge DPPH free radicals and exhibit protective effects in models of acute liver injury, partly due to their antioxidative and anti-inflammatory properties. mdpi.com
Immunomodulatory Effects in Experimental Systems
Extensive searches of scientific literature and databases for preclinical studies on the immunomodulatory effects of the specific compound, this compound, did not yield any relevant results. Currently, there is no available data from in vitro or in vivo models detailing the activity of this particular glycoside on immune cells or pathways.
Research on the immunomodulatory properties of licorice (Glycyrrhiza species) has primarily focused on its major and more abundant constituents. Numerous studies have detailed the effects of compounds such as glycyrrhizin, glycyrrhetinic acid, various polysaccharides, and flavonoids on the immune system. nih.govnih.govresearchgate.netmdpi.com These studies have explored a range of activities, including the modulation of cytokine production, the activity of macrophages and lymphocytes, and the impact on inflammatory pathways. nih.govnih.govzums.ac.ir
Analytical Methodologies for Quantitative Analysis of Licorice Glycoside C2 in Research
Liquid Chromatography (LC)-Based Quantification
The quantitative analysis of specific compounds within complex matrices like licorice root extract relies heavily on liquid chromatography techniques. These methods offer high resolution and sensitivity, enabling the separation and detection of individual components such as Licorice glycoside C2 from numerous other phytochemicals.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method Development
Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), provides a powerful platform for the rapid and sensitive analysis of phytochemicals. This technique utilizes columns with smaller particle sizes (<2 μm) to achieve higher separation efficiency, speed, and sensitivity compared to traditional HPLC.
In the context of licorice analysis, UPLC-MS/MS methods have been developed for the simultaneous quantification of numerous compounds. nih.govnih.gov For instance, a study analyzing the phytochemical composition of licorice root extract, which included Licorice glycoside C1/C2, employed advanced techniques like LC-DAD-qTOF-MS (Liquid Chromatography-Diode Array Detection-Quadrupole Time-of-Flight Mass Spectrometry). researchgate.net
Method development for compounds like this compound typically involves:
Column Selection: Reversed-phase columns, such as a C18, are commonly used for separating flavonoids and glycosides. nih.gov An ACQUITY HSS T3 column has been utilized for the analysis of 15 flavonoids in licorice. nih.gov
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (often with an acidifier like formic or acetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed to achieve optimal separation. nih.govnih.gov For example, one method used a mobile phase of acetonitrile and 2% acetic acid in water (75:25, v/v). nih.gov
Mass Spectrometry Conditions: The mass spectrometer is operated in modes such as multiple reaction monitoring (MRM) for targeted quantification, using electrospray ionization (ESI) in either positive or negative ion mode to achieve high selectivity and sensitivity. nih.govnih.gov
The high selectivity of MS detection allows for faster separations, as baseline resolution of all components is not always necessary. nih.gov This has enabled the development of rapid analytical methods, with some separations of multiple licorice compounds being achieved in under 15 minutes. nih.govnih.gov
Ultra-Performance Convergence Chromatography (UPC²) for Flavonoid Analysis
Ultra-Performance Convergence Chromatography (UPC²) is a novel technique that integrates the benefits of supercritical fluid chromatography (SFC) with the performance of UPLC. scielo.br It is recognized as a cost-effective and environmentally friendly "green" technology because it primarily uses compressed carbon dioxide (CO₂) as the mobile phase, significantly reducing the consumption of organic solvents. scielo.brscielo.br
A UPC² method equipped with a photodiode-array (PDA) detector has been established for the rapid quantitative analysis of six different flavonoids in licorice. scielo.brscienceopen.com While this specific study did not quantify this compound, the methodology is highly relevant for the analysis of flavonoid glycosides.
Key parameters of the developed UPC² method include:
Column: An ACQUITY UPC² TM Torus 2-PIC column (2.1 × 100 mm, 1.7 μm) was used for separation. scielo.brresearchgate.net
Mobile Phase: A gradient elution was performed with a mobile phase consisting of CO₂ and a modifier, methanol (B129727) with 0.2% formic acid. scielo.brresearchgate.net
System Parameters: Optimal separation was achieved with a back pressure of 2,000 psi, a flow rate of 0.8 mL/min, and a column temperature of 40 °C. scielo.brscielo.br
Detection: The flavonoids were detected at a wavelength of 254 nm. scielo.brresearchgate.net
This approach demonstrates the suitability of UPC² as a fast and efficient alternative to reversed-phase HPLC for the analysis of flavonoids in licorice. scielo.br
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and robust method for the quantitative analysis of compounds in licorice. nih.govnih.gov It is a standard technique for quality control of licorice raw materials and finished products. researchgate.netresearchgate.net
For the analysis of glycosides, a reversed-phase HPLC system is typically employed. A method for quantifying glycyrrhizin (B1671929), a major triterpenoid (B12794562) glycoside in licorice, used a C18 column with a mobile phase of methanol-water containing 1% acetic acid. nih.gov Another method for glycyrrhizin used a mobile phase consisting of glacial acetic acid, acetonitrile, and water (6:30:64 V/V/V). mdpi.com The UV detector is commonly set at a wavelength around 252 nm or 254 nm for the detection of key licorice compounds. nih.govresearchgate.net
While HPLC-UV is a reliable technique, it can be less sensitive and specific than MS detection. nih.gov Separations may also require longer run times to achieve adequate resolution between the numerous components in a crude extract. nih.gov
Sample Preparation Techniques for Research Analysis
Proper sample preparation is a critical step to ensure accurate quantitative analysis of this compound. The goal is to efficiently extract the target analyte from the solid plant matrix while minimizing the co-extraction of interfering substances.
The initial step typically involves drying and pulverizing the licorice roots to increase the surface area for extraction. nih.govnih.gov Several extraction techniques are employed:
Solvent Extraction: This is the most common method. Various solvents are used, with the choice depending on the polarity of the target compounds.
Methanol/Ethanol (B145695): Aqueous solutions of methanol or ethanol are frequently used. For example, 70% aqueous methanol was used with sonication to extract glycyrrhizin. nih.gov In another study, 70% ethanol was used with sonication for 30 minutes to extract multiple flavonoids and saponins (B1172615). researchgate.net
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time. nih.govnih.gov One procedure involved extracting licorice samples with 95% ethanol at 80°C. nih.gov
Sonication: Ultrasound-assisted extraction is often used to enhance the extraction process. The pulverized sample is mixed with the solvent and subjected to ultrasonic waves, which facilitates the release of compounds from the plant cells. nih.govnih.gov
Filtration: After extraction, the resulting solution is filtered to remove solid plant debris. For HPLC or UPLC analysis, the final sample solution is typically passed through a fine micropore filter (e.g., 0.2 µm or 0.22 µm) to remove any fine particulates that could damage the chromatographic column. nih.govresearchgate.net
Evaporation and Reconstitution: The combined extraction solvent is often evaporated to dryness under a vacuum. nih.gov The resulting dried extract is then accurately weighed and redissolved in a suitable solvent, such as methanol or a methanol/water mixture, to a precise concentration for analysis. nih.govnih.gov
Method Validation Parameters
To ensure that an analytical method is reliable, accurate, and precise for the quantification of this compound, it must be thoroughly validated. nih.govjuniperpublishers.com Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). juniperpublishers.com Key validation parameters include:
Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the instrument response versus the concentration of a standard over a specified range. A good linear relationship is indicated by a high coefficient of determination (R²), typically greater than 0.999. scielo.brnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.br For a UPC² method analyzing flavonoids in licorice, LODs ranged from 0.12 to 0.49 µg/mL and LOQs ranged from 0.46 to 1.61 µg/mL. scielo.brresearchgate.net
Precision (Repeatability and Reproducibility): Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-day precision): Assesses the precision over a short interval of time under the same operating conditions. nih.gov
Reproducibility (Inter-day precision): Assesses the precision over different days, and potentially by different analysts or with different equipment. nih.gov For a UPC² method, the RSDs for repeatability and reproducibility were in the ranges of 2.30–2.80% and 2.30–2.98%, respectively. scielo.brscienceopen.com
Accuracy: This determines the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the pure standard is added (spiked) into a sample matrix and then analyzed. The percentage of the standard that is recovered is calculated. nih.gov An average recovery of 99.93 ± 0.26% was reported for an HPLC method for glycyrrhizic acid. nih.gov
The table below summarizes validation parameters from a UPC² method developed for flavonoid analysis in licorice. scielo.br
| Parameter | Result |
| Linearity (R²) | 0.9990–0.9998 |
| Limit of Detection (LOD) | 0.12–0.49 µg/mL |
| Limit of Quantitation (LOQ) | 0.46–1.61 µg/mL |
| Repeatability (RSD) | 2.30–2.80% |
| Reproducibility (RSD) | 2.30–2.98% |
Future Research Directions and Translational Perspectives for Licorice Glycoside C2
Advanced Mechanistic Elucidation of Biological Actions
While the broad bioactivities of licorice extracts are well-documented, a critical future direction is the specific deconvolution of the molecular mechanisms attributable to Licorice glycoside C2. medchemexpress.com Current knowledge often groups triterpenoid (B12794562) saponins (B1172615) together, but each molecule possesses a unique structure that dictates its biological function. For instance, in broad screenings of licorice compounds, the triterpenoid saponin (B1150181) fraction as a whole has been linked to activities such as anti-H1N1 viral effects. researchgate.net However, to advance the therapeutic potential of this compound, research must focus on its specific molecular interactions.
Future investigations should aim to:
Identify Direct Molecular Targets: Utilizing techniques such as affinity chromatography, surface plasmon resonance (SPR), and drug affinity responsive target stability (DARTS), researchers can identify the specific proteins, enzymes, or receptors that this compound directly binds to within human cells.
Map Signaling Pathway Modulation: Once direct targets are identified, subsequent studies must elucidate how this binding event modulates downstream signaling pathways. This includes examining effects on key inflammatory pathways (e.g., NF-κB), cell survival pathways (e.g., PI3K/Akt), and metabolic pathways.
Clarify Structure-Activity Relationships: By comparing the activity of this compound with other closely related saponins from licorice, researchers can begin to understand how specific functional groups on the oleanane (B1240867) skeleton or variations in the glycosidic chains influence its biological effects.
Exploration of Novel Synthetic Pathways and Chemical Modifications
The natural abundance of this compound is lower than that of major saponins like glycyrrhizic acid (GL), making its isolation for extensive research challenging. nih.gov Therefore, the development of novel synthetic and semi-synthetic pathways is a crucial research frontier.
Biosynthesis and Synthetic Biology: Recent advances in understanding the biosynthesis of the licorice triterpenoid backbone offer a promising avenue. Key cytochrome P450 enzymes, such as CYP88D6 (β-amyrin 11-oxidase) and CYP72A154 (C-30 oxidase), have been identified as crucial for the production of glycyrrhizin (B1671929). nih.govoup.com Future research could focus on identifying the specific oxidases and glycosyltransferases responsible for the unique structure of this compound. This knowledge could be harnessed to engineer microbial hosts (e.g., yeast) for the heterologous production of the compound, providing a sustainable and scalable source. nih.govoup.com
Chemical Modification: The extensive work on the chemical modification of glycyrrhizic acid serves as a valuable template for this compound. nih.govresearchgate.net Synthetic transformations focusing on the carboxyl and hydroxyl groups of GL have yielded derivatives with altered bioactivities. nih.gov Similar strategies could be applied to this compound to:
Enhance bioavailability and pharmacokinetic properties.
Improve potency for a specific biological target.
Reduce potential off-target effects.
Create probes for mechanistic studies.
| Chemical Modification Strategy (Based on Glycyrrhizic Acid Analogy) | Potential Outcome for this compound | Reference |
| Esterification of carboxyl groups | Altered solubility and cell permeability | nih.gov |
| Amide synthesis | Creation of novel bioactive derivatives | nih.govresearchgate.net |
| Modification of glycosidic chains | Changes in immunomodulatory or antiviral activity | nih.gov |
| Synthesis of glycopeptides | Development of compounds with enhanced immunomodulatory potential | nih.gov |
High-Throughput Screening for Undiscovered Biological Activities
The full therapeutic potential of this compound is likely not yet realized. High-throughput screening (HTS) offers a powerful, unbiased approach to uncover novel biological activities. Comprehensive screening of licorice compounds has already revealed a wide range of effects, including Nrf2 activation, nitric oxide (NO) inhibition, and cytotoxicity against various cancer cell lines. researchgate.net
Future HTS campaigns focused on purified this compound should involve:
Diverse Assay Panels: Screening against large panels of receptors, enzymes (e.g., kinases, proteases), and ion channels to identify unexpected molecular targets.
Phenotypic Screening: Utilizing high-content imaging and cell-based assays to assess the compound's effects on complex cellular phenotypes, such as cell migration, organoid formation, or immune cell activation. This approach can uncover activities without prior knowledge of the target.
Novel Bioactivity Models: A screening method using isolated perfused organs, such as the lung, has been developed to identify components of Glycyrrhiza uralensis that selectively bind to tissue receptors. nih.gov Applying this technique could reveal tissue-specific affinities and bioactivities for this compound.
| Screening Approach | Objective | Example from Licorice Research |
| Target-Based Screening | Identify direct molecular interactions | Screening of 122 licorice compounds against 11 enzyme- and cell-based targets. researchgate.net |
| Phenotypic Screening | Discover effects on cellular functions | Evaluation of licorice extracts for cytotoxicity against MCF7, HCT116, and HepG2 cancer cell lines. mdpi.com |
| Tissue-Based Screening | Identify tissue-specific bioactive components | Use of isolated perfused rat lung to screen for compounds from G. uralensis with affinity for lung tissue. nih.gov |
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology provide a holistic framework for understanding the complex interactions of natural products within a biological system. These approaches are particularly well-suited for analyzing compounds from traditional medicines, which often act on multiple targets. mdpi.com
Network pharmacology has already been successfully applied to licorice, identifying numerous potential targets and pathways. nih.govfrontiersin.org In one comprehensive study, this compound (also referred to as licoricesaponin C2) was identified as one of 23 key compounds potentially responsible for the "heat-clearing and detoxifying effects" of licorice, based on the mapping of its putative targets to disease-related gene networks. nih.govfrontiersin.org
Future research should build on this foundation by:
Constructing Compound-Specific Networks: While existing studies analyze the entire herb, future work should focus on building interaction networks specific to this compound. This involves predicting its targets using computational docking and pharmacophore modeling and then mapping these onto protein-protein interaction and pathway databases.
Integrating 'Omics' Data: The predictions from network pharmacology can be validated and refined by integrating them with experimental multi-omics data (e.g., transcriptomics, proteomics, metabolomics) from cells or tissues treated with this compound. This integration can confirm which predicted pathways are actually perturbed by the compound.
Identifying Polypharmacological Mechanisms: This integrated approach can help elucidate how this compound achieves its effects through the modulation of multiple targets simultaneously, providing a more complete picture of its mechanism of action and suggesting potential combination therapies.
Q & A
Basic: What are the key structural and purity assessment methods for Licorice Glycoside C2?
This compound (C₃₆H₃₈O₁₆; MW 726.68) is an oleanane-type triterpene oligoglycoside isolated from Glycyrrhiza uralensis . Structural characterization typically employs:
- HPLC (≥98% purity verification) coupled with mass spectrometry for molecular weight confirmation .
- Nuclear magnetic resonance (NMR) spectroscopy to resolve the glycosidic linkage and triterpene backbone .
- CAS Registry (202657-55-4) and standardized nomenclature for cross-referencing in glycomics databases .
Basic: What extraction protocols yield high-purity this compound?
Standardized extraction involves:
- Solvent-based isolation : Ethanol or methanol extraction of dried Glycyrrhiza roots, followed by liquid-liquid partitioning to enrich triterpene glycosides .
- Gravimetric analysis : Quantification of crude glycosides via pre- and post-extraction weight differentials .
- Chromatographic purification : Flash column chromatography or preparative HPLC to isolate this compound from co-extracted flavonoids (e.g., Alcesefoliside) .
Advanced: How can in vitro bioactivity data for this compound be validated in vivo?
While in vitro studies highlight antiviral, anti-inflammatory, and antioxidant properties , translational challenges include:
- Pharmacokinetic profiling : Assess oral bioavailability, tissue distribution, and metabolism using rodent models .
- Dose optimization : Establish therapeutic windows via dose-response studies, accounting for species-specific metabolic differences .
- Disease models : Use sepsis or diabetic complication models to evaluate immune modulation and ER stress pathways, as seen in related glycosides (e.g., Licorice Glycoside E) .
Advanced: How should researchers address contradictions in bioactivity data?
Contradictions often arise from:
- Variability in plant sources : Chemotypic differences in Glycyrrhiza species may alter glycoside profiles .
- Methodological heterogeneity : Standardize assays (e.g., antioxidant: DPPH vs. ORAC; antiviral: plaque reduction vs. RT-qPCR) .
- Statistical rigor : Apply multivariate analysis to account for batch effects and biological replicates .
Advanced: What omics approaches can elucidate this compound’s mechanisms?
- Glycomics : Map glycosidic linkages using glycan databases (e.g., CAZymes, GlyTouCan) .
- Transcriptomics : Profile miRNA regulation (e.g., miR-149-5p) and downstream targets (e.g., MMP9) via RNA-seq, as demonstrated for Licorice Glycoside E .
- High-throughput screening : Pair with biosensors or CRISPR libraries to identify novel targets .
Methodology: How to design a clinically relevant study on this compound?
- PICO Framework : Define Population (e.g., diabetic sepsis), Intervention (dose/route), Comparator (standard therapies), Outcome (e.g., MMP9 inhibition) .
- In vivo validation : Use diabetic rodent models to mimic human comorbidities and assess ER stress modulation .
- Safety endpoints : Monitor hepatorenal toxicity and drug interactions via histopathology and pharmacokinetic overlap studies .
Methodology: How to formulate a FINER research question on this compound?
- Feasible : “Does this compound inhibit MMP9 in diabetic sepsis models at physiologically achievable concentrations?”
- Novel : Focus on underexplored pathways (e.g., miRNA-mediated ER stress resolution).
- Ethical : Use computational models (e.g., molecular docking) before animal trials .
- Relevant : Align with unmet needs in sepsis management for diabetic populations .
Advanced: What technologies enhance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
